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Introduction

Fingolimod (FTY720), marketed as Gilenya®, is an immunomodulatory drug approved for the
treatment of relapsing-remitting multiple sclerosis (MS).[1][2][3][4] Its primary mechanism of
action involves the modulation of sphingosine-1-phosphate (S1P) receptors.[1] In vivo,
fingolimod is phosphorylated by sphingosine kinase 2 to its active form, fingolimod-phosphate.
[1][5] This active metabolite acts as a functional antagonist of the S1P1 receptor on
lymphocytes, leading to the receptor's internalization and degradation.[1][5] This process
prevents lymphocytes from exiting the lymph nodes, thereby reducing their infiltration into the
central nervous system (CNS) and mitigating the autoimmune inflammatory response
characteristic of MS.[1][5][6][7]

Beyond its effects on lymphocyte trafficking, fingolimod readily crosses the blood-brain barrier
and may exert direct neuroprotective effects within the CNS by interacting with S1P receptors
on neural cells like astrocytes, oligodendrocytes, and neurons.[1][4][6][8][9] These multifaceted
actions have made fingolimod a subject of extensive preclinical research in various animal
models of neurological diseases, including experimental autoimmune encephalomyelitis (EAE),
stroke, Parkinson's disease, and intracerebral hemorrhage.[10][11][12][13][14]

These application notes provide detailed protocols for the administration of fingolimod in
common animal models and for subsequent evaluation of its effects.

I. Experimental Protocols
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Protocol 1: Induction of Experimental Autoimmune
Encephalomyelitis (EAE) in Mice
EAE is the most widely used animal model for human multiple sclerosis. The following protocol

Is based on the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein
(MOG) 35-55 peptide.[12][15]

Materials:

Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PTX)

Phosphate Buffered Saline (PBS), sterile

Isoflurane for anesthesia

Two 1 mL glass syringes and a micro-emulsifying needle
Procedure:
» Preparation of MOG/CFA Emulsion:

o Prepare a 1:1 solution of MOG35-55 (dissolved in sterile PBS at 1.5 mg/mL) and CFA
(containing 3 mg/mL of Mycobacterium tuberculosis).[15]

o Create a stable emulsion by drawing the mixture into two glass syringes connected by a
micro-emulsifying needle and passing it back and forth approximately 20 times until a
thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in
water.

e Immunization (Day 0):

o Anesthetize 6-week-old female C57BL/6 mice with isoflurane.
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o Administer a subcutaneous (s.c.) injection of 100 uL of the MOG/CFA emulsion into each
hind flank (total of 200 uL, containing 150 pug of MOG35-55, per mouse).[15]

o Administer an intraperitoneal (i.p.) injection of 200 ng of PTX in 100 pL of sterile PBS.[12]

e Booster Injections:

o On Day 2 post-immunization, administer a second i.p. injection of 200 ng of PTX.[12]

o On Day 6, administer a booster injection of MOG35-55 (75 pg per flank) as prepared in
step 1.[15]

e Clinical Scoring:

o Monitor mice daily for clinical signs of EAE starting from day 8 post-immunization.[12]

o Score the clinical signs using a standardized scale (0-5):

= 0: No clinical signs

= 1: Limp tall

» 2: Hind limb weakness or waddling gait

» 3: Partial hind limb paralysis

[ |
IN

: Complete hind limb paralysis

= 5: Moribund state or death

Protocol 2: Fingolimod Preparation and Administration

Materials:
e Fingolimod (FTY720) powder
 Sterile water or saline (0.9% NacCl)

e Gavage needles (for oral administration)
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e Syringes and needles (for i.p. administration)
Procedure:
e Solution Preparation:

o Prepare a stock solution of fingolimod in sterile water or saline. For example, to achieve a
dose of 1 mg/kg in a 20g mouse (0.2 mL volume), a solution of 0.1 mg/mL is required.

o Vortex thoroughly to ensure complete dissolution. Prepare fresh daily.
e Administration:

o Oral Gavage: Administer the prepared fingolimod solution directly into the stomach using a
gavage needle. A common prophylactic regimen in EAE models is to start daily
administration from the day of immunization or a few days prior.[16] A therapeutic regimen
may begin once clinical signs appear (e.g., day 12 or when 50% of animals show
symptoms).[12][16][17]

o Intraperitoneal (i.p.) Injection: Administer the solution into the peritoneal cavity using a
sterile syringe and needle. Dalily i.p. injections have been shown to be effective in reducing
neuropathic pain and motor deficits in EAE models.[15]

Protocol 3: Behavioral Assessments

Behavioral tests are crucial for evaluating the functional outcomes of fingolimod treatment.
A. Open Field Test:

e Purpose: To assess general locomotor activity, exploratory behavior, and anxiety-like
behavior.[18][19]

e Apparatus: A square arena (e.g., 50x50 cm) with walls.
e Procedure:

o Place the animal in the center of the open field.
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o Allow it to explore freely for a set period (e.g., 10-15 minutes).

o Use an automated tracking system to record parameters such as total distance traveled,
average speed, and time spent in the center versus the periphery of the arena.[18][19]

o Clean the apparatus with 70% ethanol between trials.[18]
B. Foot Fault Test:

e Purpose: To assess motor coordination and limb placement deficits, particularly in stroke
models.[20][21]

o Apparatus: An elevated grid floor.
e Procedure:
o Allow the animal to traverse the grid for a set number of steps (e.g., 100).
o Count the number of times a paw slips through the grid openings (a "foot fault™).

o The result is often expressed as a percentage of foot faults relative to the total number of
steps.[20]
Protocol 4: Histological and Immunohistochemical
Analysis

Materials:

4% Paraformaldehyde (PFA) for perfusion

Sucrose solutions (e.g., 15% and 30%)

Cryostat or microtome

Staining reagents: Luxol Fast Blue (LFB), Hematoxylin and Eosin (H&E)

Primary antibodies (e.g., anti-GFAP for astrocytes, anti-lbal for microglia/macrophages)
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e Secondary antibodies (fluorescently- or enzyme-conjugated)

e Microscope

Procedure:

 Tissue Collection and Preparation:

[e]

At the experimental endpoint, deeply anesthetize the animal and perform transcardial
perfusion with ice-cold PBS followed by 4% PFA.

[e]

Dissect the brain and spinal cord.

(¢]

Post-fix the tissues in 4% PFA overnight at 4°C.

[¢]

Cryoprotect the tissues by sequential immersion in sucrose solutions.

[¢]

Embed the tissues in OCT compound and freeze.

[e]

Cut sections (e.g., 10-20 pum) using a cryostat.

e Luxol Fast Blue (LFB) Staining for Demyelination:

[¢]

Stain tissue sections with LFB solution to visualize myelin.

o

Differentiate the sections to remove excess stain, leaving the myelin sheaths stained
blue/green.

[¢]

Counterstain if desired (e.g., with cresyl violet).

[e]

Quantify the area of demyelination in specific regions like the corpus callosum or spinal
cord white matter tracts.[19][22]

e Immunohistochemistry (IHC) for Neuroinflammation:

o Incubate tissue sections with primary antibodies against markers of interest, such as
GFAP (for reactive astrocytes) or Ibal (for activated microglia/macrophages).[12][15]

o After washing, incubate with the appropriate secondary antibody.
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o Visualize the staining using fluorescence microscopy or bright-field microscopy (with a
DAB substrate).

o Quantify the immunoreactivity (e.g., cell counts or signal intensity) to assess the level of
gliosis and microglial activation.[12][15]

Il. Data Presentation: Summary of Fingolimod
Administration in Animal Models

The following tables summarize quantitative data from various animal studies investigating the

effects of fingolimod.

Table 1: Fingolimod Administration in EAE Models (Multiple Sclerosis)
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Animal
Model

Fingolimod
Route
Dose

Treatment
Regimen

Key
Findings

Reference

C57BL/6

Mouse

0.3, 1 mg/kg Oral

Daily from
day 12
(therapeutic)

Reduced
neurological
disability
scores,
diminished
gliosis,
reduced
microglia/mac
rophages in
retina and
optic nerve.
[12]

[12]

C57BL/6

Mouse

0.3 mg/kg Oral

Daily from
immunization

(prophylactic)

Significantly
inhibited
elevation of
EAE scores,
reduced
dendritic
spine loss.
[16]

[16]

C57BL/6

Mouse

0.03,0.1,1
mg/kg

Daily from
day 15 to 37
(therapeutic)

Dose-
dependently
reduced
mechanical
and cold
hypersensitivi
ty; reduced
GFAP and
Ibal
immunoreacti
vity in the
dorsal horn.
[15]

[15]
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Reduced
peripheral
blood
] lymphocytes;
Daily ]
C57BL/6 ) o ] efficacy
3 mg/kg i.p. administratio ) 9]
Mouse required
n
S1P1
modulation
on

astrocytes.[9]

Table 2: Fingolimod Administration in Stroke and Other CNS Injury Models
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. . . . Treatmen
Animal Disease Fingolim Key Referenc
Route t -
Model Model od Dose . Findings e
Regimen
0.5 mg/kg
improved
performanc
e in foot
2,24, and
fault test;
C57BL/6 Stroke 0.5,1.0 ] 48 hours
i.p. decreased [20][23]
Mouse (MCAO) mg/kg post- ] )
infarct size
MCAO _
in
hyperlipide
mic mice.
[20][23]
Significantl
y
decreased
] edema,
30 min ]
Intracerebr apoptosis,
post- _
CD1 al Not Not and brain
N N surgery, [13]
Mouse Hemorrhag  specified specified ) atrophy;
then daily
e enhanced
for 2 days
neurobeha
vioral
recovery.
[13]
Delayed
Reduced
Stroke Not Not treatment ] ]
Rat » -~ infarct size.  [10]
(MCAO) specified specified was [10]
effective
Rat Cuprizone- 3 mg/kg i.p. Weeks 6 Improved [19][22]
(Sprague- induced and 7 after  locomotor
Dawley) Demyelinat 5 weeks of  function;
ion cuprizone 13%
reduction
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demyelinati
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[19][22]

Table 3: Fingolimod Administration in Neurodegenerative and Behavioral Models
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Animal
Model

Disease
Model

Fingolim
od Dose

Treatmen
Route t
Regimen

Key Referenc

Findings e

Mouse

Parkinson'
s Disease
(6-OHDA,

Rotenone)

Not

specified

Not Not

specified specified

Reduced
motor
function
deficit,
diminished
loss of [11]
tyrosine
hydroxylas
e-positive
neurons.
[11]

APP/PSEN

1 Mouse

Alzheimer'

s Disease

Not

specified

Not
- 7 days
specified

Normalized
psychosis-
associated
behaviors,
increased [8]
synaptic

protein

abundance

8]

Dark
Agouti Rat

Healthy
(Behavioral
Study)

1 mg/kg

Three
i.p. times every
72 hours

Reduced

distance

traveled in

open field,
increased

freezing 18]
time in

elevated

plus maze.

[18]
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lll. Visualization of Pathways and Workflows
Fingolimod Signaling Pathway

The diagram below illustrates the primary mechanism of action of fingolimod. It is converted to
its active phosphate form, which then binds to the S1P1 receptor on lymphocytes. This leads to

receptor internalization, trapping the lymphocytes within the lymph nodes and preventing their
entry into the CNS.
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Fig. 1: Fingolimod's mechanism of action on lymphocyte sequestration.
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General Experimental Workflow for Fingolimod in an
EAE Mouse Model

This workflow diagram outlines the key stages of a typical preclinical study evaluating the
efficacy of fingolimod in the EAE model, from initial animal preparation to final data analysis.
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Fig. 2: Workflow for a preclinical EAE study with fingolimod.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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